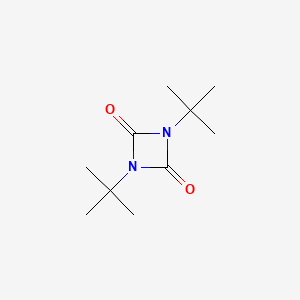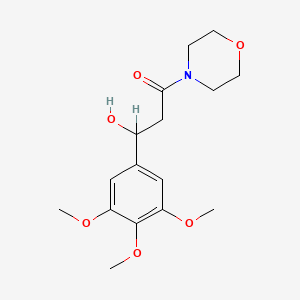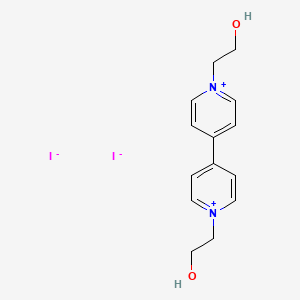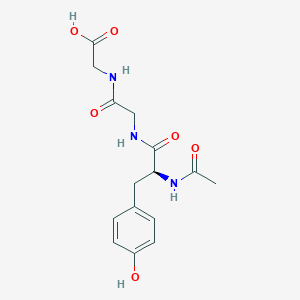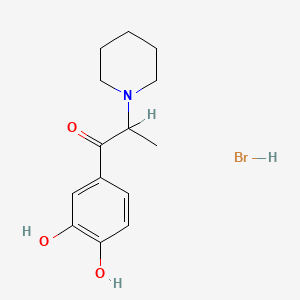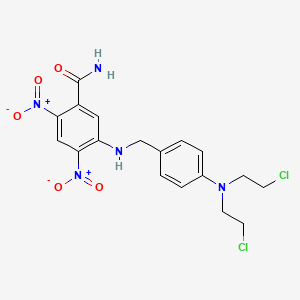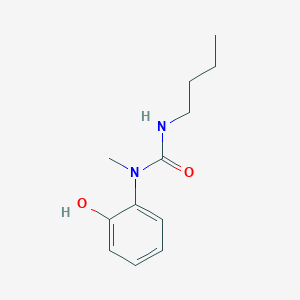
N'-Butyl-N-(2-hydroxyphenyl)-N-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a butyl group, a hydroxyphenyl group, and a methyl group attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for industrial production. The reaction conditions typically involve mild temperatures and the use of hydrochloric acid to activate the potassium cyanate as an electrophile .
Industrial Production Methods: In industrial settings, the production of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea may involve the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are influenced by economic and environmental considerations, with a focus on resource-efficient and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions: N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea include hydrochloric acid, potassium cyanate, and various alkylating agents . The reaction conditions are typically mild, with temperatures around 25°C and the use of water as a solvent.
Major Products Formed: The major products formed from the reactions of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea depend on the specific reagents and conditions used. For example, the reaction with alkylating agents can lead to the formation of N-alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In industry, it is employed in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction . These reactions can lead to the formation of reactive intermediates that interact with biological molecules, thereby exerting their effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea include other N-substituted ureas, such as N-butyl-N-methylurea and N-(2-hydroxyphenyl)-N-methylurea . These compounds share similar chemical structures and properties but differ in their specific substituents.
Uniqueness: N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea is unique due to the presence of both a butyl group and a hydroxyphenyl group attached to the urea moiety. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
24289-68-7 |
|---|---|
Molekularformel |
C12H18N2O2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
3-butyl-1-(2-hydroxyphenyl)-1-methylurea |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-9-13-12(16)14(2)10-7-5-6-8-11(10)15/h5-8,15H,3-4,9H2,1-2H3,(H,13,16) |
InChI-Schlüssel |
LDFBZTXYLQRLPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)N(C)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


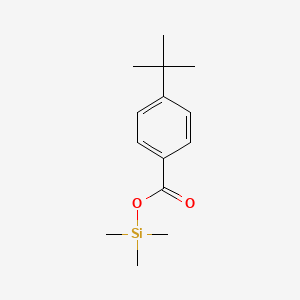

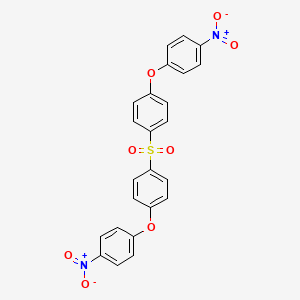
![[(2-Chloroethenyl)sulfanyl]benzene](/img/structure/B14695770.png)
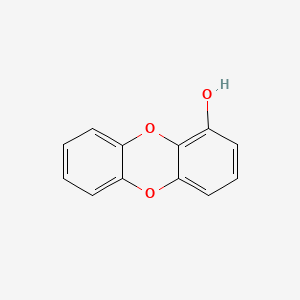
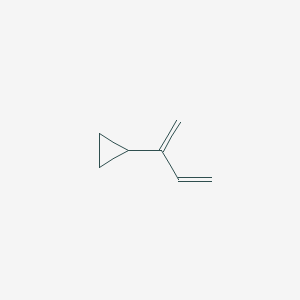
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)
